
Bis(butyldi-1-adamantylphosphine)palladium diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(Butyldi-1-adamantylphosphine) Palladium diacetate is a complex organometallic compound that features a palladium center coordinated by two butyldi-1-adamantylphosphine ligands and two acetate groups. This compound is known for its significant role in catalysis, particularly in cross-coupling reactions, which are essential in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(Butyldi-1-adamantylphosphine) Palladium diacetate typically involves the reaction of palladium acetate with butyldi-1-adamantylphosphine ligands. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Pd(OAc)2+2Butyldi-1-adamantylphosphine→Bis(Butyldi-1-adamantylphosphine) Palladium diacetate
Industrial Production Methods
In an industrial setting, the production of Bis(Butyldi-1-adamantylphosphine) Palladium diacetate may involve large-scale reactors with precise control over temperature, pressure, and atmosphere. The use of high-purity reagents and solvents is crucial to obtain a product with high catalytic activity and stability.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(Butyldi-1-adamantylphosphine) Palladium diacetate is primarily involved in catalytic reactions, including:
Cross-coupling reactions: Such as Heck, Suzuki, and Buchwald-Hartwig amination reactions.
Oxidative addition and reductive elimination: These are key steps in many palladium-catalyzed processes.
Common Reagents and Conditions
Heck Reaction: Typically involves aryl halides and alkenes in the presence of a base.
Suzuki Coupling: Involves aryl boronic acids and aryl halides with a base.
Buchwald-Hartwig Amination: Uses aryl halides and amines with a base.
Major Products
The major products of these reactions are often biaryl compounds, alkenes, and amines, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.
Wissenschaftliche Forschungsanwendungen
Bis(Butyldi-1-adamantylphosphine) Palladium diacetate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in forming carbon-carbon and carbon-nitrogen bonds.
Biology: Investigated for its potential in bioconjugation and labeling of biomolecules.
Medicine: Explored for its role in the synthesis of complex drug molecules.
Industry: Utilized in the production of fine chemicals and materials.
Wirkmechanismus
The mechanism by which Bis(Butyldi-1-adamantylphosphine) Palladium diacetate exerts its catalytic effects involves several key steps:
Oxidative Addition: The palladium center inserts into a carbon-halogen bond.
Transmetalation: The transfer of an organic group from a boronic acid or other organometallic reagent to the palladium center.
Reductive Elimination: The formation of a new carbon-carbon or carbon-nitrogen bond and the regeneration of the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(triphenylphosphine) Palladium diacetate
- Bis(diphenylphosphino)ferrocene Palladium diacetate
- Bis(dicyclohexylphosphine) Palladium diacetate
Uniqueness
Bis(Butyldi-1-adamantylphosphine) Palladium diacetate is unique due to its bulky and electron-rich ligands, which provide enhanced stability and reactivity in catalytic processes. This makes it particularly effective in challenging cross-coupling reactions where other palladium catalysts may fail.
Eigenschaften
Molekularformel |
C52H84O4P2Pd |
|---|---|
Molekulargewicht |
941.6 g/mol |
IUPAC-Name |
bis(1-adamantyl)-butylphosphane;palladium(2+);diacetate |
InChI |
InChI=1S/2C24H39P.2C2H4O2.Pd/c2*1-2-3-4-25(23-11-17-5-18(12-23)7-19(6-17)13-23)24-14-20-8-21(15-24)10-22(9-20)16-24;2*1-2(3)4;/h2*17-22H,2-16H2,1H3;2*1H3,(H,3,4);/q;;;;+2/p-2 |
InChI-Schlüssel |
YDDOFWVLTZTRKR-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCP(C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5.CCCCP(C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5.CC(=O)[O-].CC(=O)[O-].[Pd+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3R,4S,5R)-2-[(2R,3R)-4-hydroxy-2,3-bis[(4-hydroxy-3,5-dimethoxyphenyl)methyl]butoxy]oxane-3,4,5-triol](/img/structure/B15146368.png)

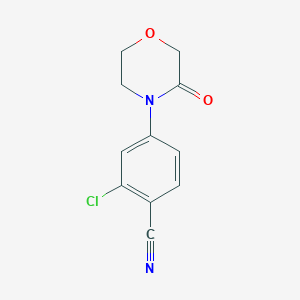
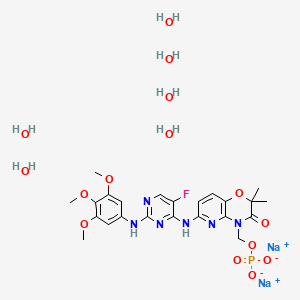
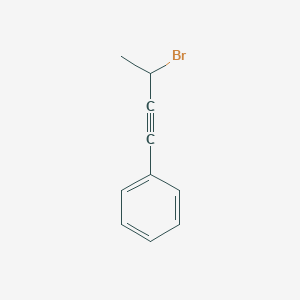
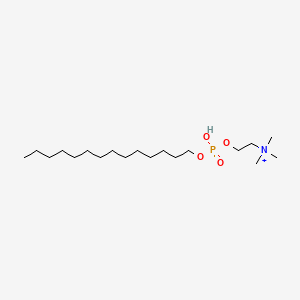
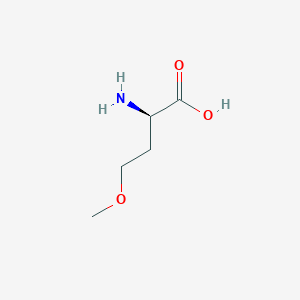
![{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene})amine](/img/structure/B15146416.png)
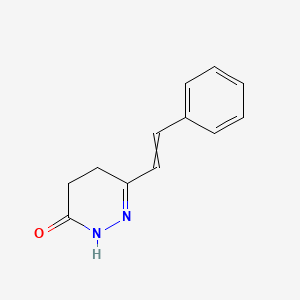
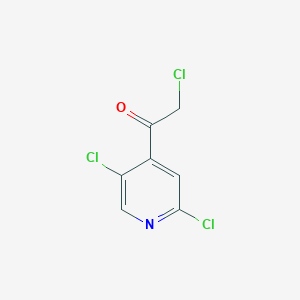
![sodium;2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate](/img/structure/B15146429.png)
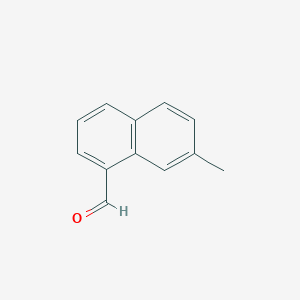
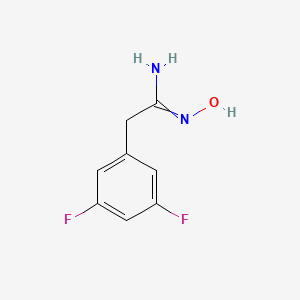
![({4-Fluoro-1-[(pyrimidin-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B15146457.png)
